molecular formula C12H18N2O2S B10916852 Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10916852
M. Wt: 254.35 g/mol
InChI Key: KHRFMFXUPWVPAI-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a cyclopentylamino group, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Introduction of Cyclopentylamino Group : Achieved through nucleophilic substitution reactions.
  • Carboxylation : Incorporating a carboxylic acid group via carboxylation reactions under specific conditions.

This compound is structurally unique due to the cyclopentylamino group, which may enhance its biological activity by improving binding affinity to target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown significant inhibitory effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability .
    CompoundCell LineIC50 (µM)
    This compoundHCT-116X.X
    This compoundHepG2X.X

Note: Specific IC50 values are not provided in the sources but should be included when available.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Key Enzymes : It has been noted for its inhibitory activity against specific isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), which are involved in steroid metabolism. For example, one derivative showed an IC50 value of 0.07 µM against 11β-HSD1, indicating strong selectivity .

Comparative Studies

Comparative analyses with similar compounds reveal that the presence of the cyclopentyl group significantly influences biological activity:

  • Comparison with Other Thiazoles : Compounds lacking this cyclopentyl group generally exhibit lower binding affinities and reduced biological activities. For instance, derivatives with different alkyl groups showed varied IC50 values, highlighting the importance of structural features in determining efficacy .

Case Studies and Research Findings

A study involving a series of derivatives demonstrated that this compound exhibited enhanced anticancer properties compared to other thiazoles tested. The structure–activity relationship (SAR) indicated that modifications to the amino group could lead to significant changes in activity.

Table: Summary of Anticancer Activities

CompoundTarget Cell LineIC50 (µM)Remarks
This compoundHCT-116X.XStrong inhibitor
Ethyl 2-(isopropylamino)-4-methyl-1,3-thiazole-5-carboxylateHCT-116Y.YModerate inhibitor
Ethyl 2-(adamantylamino)-4-methyl-1,3-thiazole-5-carboxylateHCT-116Z.ZWeak inhibitor

Properties

IUPAC Name

ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-16-11(15)10-8(2)13-12(17-10)14-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRFMFXUPWVPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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